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Compound of Interest

Compound Name: Osmium tetrachloride

Cat. No.: B155977 Get Quote

Disclaimer: The following information is for research and development purposes only. Osmium

tetroxide is highly toxic and should be handled with extreme caution in a well-ventilated fume

hood with appropriate personal protective equipment.

While the topic of interest is "osmium tetrachloride," it is crucial to note that the predominant

and catalytically significant species in the context of organic synthesis is osmium tetroxide

(OsO₄). Osmium tetrachloride is not typically used as a catalyst for the reactions detailed

below. This document will focus on the extensive applications of osmium tetroxide in vital

organic transformations.

Osmium tetroxide is a powerful and selective catalyst, primarily utilized for the dihydroxylation

of alkenes, a cornerstone reaction in synthetic organic chemistry. Its applications extend to

oxidative cleavage of double bonds and aminohydroxylation reactions, providing access to key

synthetic intermediates. This document provides detailed application notes and experimental

protocols for the major classes of osmium tetroxide-catalyzed reactions.

Dihydroxylation of Alkenes
The syn-dihydroxylation of alkenes to form 1,2-diols is one of the most reliable and widely used

applications of osmium tetroxide. The catalytic cycle involves the formation of a cyclic osmate

ester followed by hydrolysis to yield the diol and a reduced osmium species, which is then

reoxidized by a stoichiometric co-oxidant.
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The Upjohn dihydroxylation is a method for the racemic syn-dihydroxylation of alkenes using a

catalytic amount of osmium tetroxide with N-methylmorpholine N-oxide (NMO) as the

stoichiometric re-oxidant.[1] This method is advantageous as it reduces the required amount of

the highly toxic and expensive osmium tetroxide.[1]
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Caption: Workflow for the Upjohn Dihydroxylation.

Experimental Protocol: Upjohn Dihydroxylation of Cyclohexene

Reaction Setup: In a round-bottom flask, dissolve cyclohexene (1.0 mmol) in a 10:1 mixture

of acetone and water (10 mL).

Addition of Co-oxidant: To the stirred solution, add N-methylmorpholine N-oxide (NMO) (1.2

mmol). Stir until all the NMO has dissolved.

Initiation: Carefully add a catalytic amount of osmium tetroxide (0.02 mmol, 2 mol%) as a

2.5% solution in tert-butanol.

Reaction: Stir the mixture at room temperature and monitor the reaction progress by thin-

layer chromatography (TLC).

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium sulfite (Na₂SO₃) (5 mL) and stir vigorously for 30 minutes.

Work-up: Filter the mixture through a pad of celite and wash the filter cake with acetone.

Concentrate the filtrate under reduced pressure to remove the acetone. Extract the aqueous
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residue with ethyl acetate (3 x 20 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash

chromatography on silica gel to afford cis-1,2-cyclohexanediol.[2]

Table 1: Representative Yields for the Upjohn Dihydroxylation of Various Alkenes

Alkene Product Yield (%)

Cyclohexene cis-1,2-Cyclohexanediol 90

1-Octene 1,2-Octanediol >95

trans-Stilbene
(dl)-1,2-Diphenyl-1,2-

ethanediol
95

α-Methylstyrene 1-Phenyl-1,2-ethanediol 88

Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful method for the enantioselective

synthesis of syn-diols from prochiral alkenes.[3] This reaction utilizes a catalytic amount of

osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or

dihydroquinidine (DHQD) derivative, and a stoichiometric re-oxidant like potassium ferricyanide

(K₃[Fe(CN)₆]).[4] Commercially available pre-mixed reagents, AD-mix-α (containing

(DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL), provide reliable access to either

enantiomer of the diol product.[3]

Catalytic Cycle of Sharpless Asymmetric Dihydroxylation

Caption: Catalytic cycle for Sharpless Asymmetric Dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Styrene

Reaction Setup: In a 100 mL round-bottom flask, prepare a solvent mixture of tert-butanol

and water (1:1, 50 mL). Add AD-mix-β (7.0 g) to the solvent and stir until the two phases are

clear. Cool the mixture to 0 °C in an ice bath.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://orgsyn.org/demo.aspx?prep=cv6p0342
https://en.wikipedia.org/wiki/Sharpless_asymmetric_dihydroxylation
https://www.organic-chemistry.org/namedreactions/sharpless-dihydroxylation.shtm
https://en.wikipedia.org/wiki/Sharpless_asymmetric_dihydroxylation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Substrate Addition: Add styrene (5 mmol) to the vigorously stirred, cold reaction mixture.

Reaction: Continue stirring at 0 °C and monitor the reaction by TLC. The reaction is typically

complete within 6-24 hours.

Quenching: Add solid sodium sulfite (7.5 g) portion-wise while maintaining the temperature at

0 °C.

Work-up: Allow the mixture to warm to room temperature and stir for an additional hour.

Extract the mixture with ethyl acetate (3 x 30 mL).

Purification: Combine the organic layers, wash with 2 M NaOH, then with brine. Dry over

anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The

enantiomeric excess (ee) of the resulting (R)-1-phenylethane-1,2-diol can be determined by

chiral HPLC or by conversion to a Mosher's ester derivative.

Table 2: Representative Yields and Enantiomeric Excess for Sharpless Asymmetric

Dihydroxylation

Alkene Ligand System Product Yield (%) ee (%)

trans-Stilbene AD-mix-β
(R,R)-

Hydrobenzoin
97 >99

Styrene AD-mix-β

(R)-1-

Phenylethane-

1,2-diol

94 97

1-Octene AD-mix-β
(R)-1,2-

Octanediol
85 95

α,β-Unsaturated

Ester
AD-mix-β

Corresponding

diol
89.9 98

Oxidative Cleavage of Alkenes: Lemieux-Johnson
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The Lemieux-Johnson oxidation provides an alternative to ozonolysis for the oxidative

cleavage of alkenes to aldehydes and ketones.[5] This one-pot reaction uses a catalytic

amount of osmium tetroxide for dihydroxylation, and a stoichiometric amount of sodium

periodate (NaIO₄) to both cleave the intermediate diol and regenerate the OsO₄ catalyst.[5] The

addition of a non-nucleophilic base like 2,6-lutidine can improve yields by preventing side

reactions.[5]
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Caption: Simplified pathway of the Lemieux-Johnson Oxidation.

Experimental Protocol: Lemieux-Johnson Oxidation of 1-Octene

Reaction Setup: Dissolve 1-octene (1.0 mmol) in a 3:1 mixture of dioxane and water (8 mL)

in a round-bottom flask.
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Reagent Addition: Add sodium periodate (NaIO₄) (4.0 mmol) to the solution.

Initiation: Add a catalytic amount of osmium tetroxide (0.02 mmol, 2 mol%) as a 2.5%

solution in tert-butanol.

Reaction: Stir the mixture at room temperature for 18 hours.

Work-up: Dilute the reaction mixture with water and extract with diethyl ether (3 x 20 mL).

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate

solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and

carefully concentrate under reduced pressure to obtain heptanal.

Table 3: Representative Yields for the Lemieux-Johnson Oxidation

Alkene Product(s) Yield (%)

Cyclohexene Adipaldehyde 77

1-Dodecene Undecanal 85

trans-Stilbene Benzaldehyde 92

Isophorone
3,3-Dimethyl-5-oxohexanoic

acid
80

Aminohydroxylation of Alkenes
The osmium-catalyzed aminohydroxylation allows for the stereospecific synthesis of vicinal

amino alcohols from alkenes. This reaction is analogous to dihydroxylation but incorporates a

nitrogen source, typically a chloramine salt, such as Chloramine-T.[6]

Experimental Protocol: Osmium-Catalyzed Aminohydroxylation of Styrene

Reaction Setup: In a round-bottom flask, dissolve styrene (1.0 mmol) in tert-butanol (10 mL).

Reagent Addition: Add Chloramine-T trihydrate (1.2 mmol) and a catalytic amount of osmium

tetroxide (0.04 mmol, 4 mol%).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://shb.skku.edu/_custom/skk/_common/board/download.jsp?attach_no=11191
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155977?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reaction: Stir the mixture at 55 °C for 8 hours.

Work-up: Cool the reaction to room temperature and add a saturated aqueous solution of

sodium sulfite (5 mL). Stir for 30 minutes.

Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers,

wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify

the crude product by flash chromatography to yield the corresponding vicinal amino alcohol.

Table 4: Representative Yields for Osmium-Catalyzed Aminohydroxylation

Alkene Nitrogen Source Product Yield (%)

Styrene Chloramine-T

2-((4-

methylphenyl)sulfona

mido)-1-phenylethan-

1-ol

70

1-Octene Chloramine-T

1-((4-

methylphenyl)sulfona

mido)octan-2-ol

65

trans-Stilbene Chloramine-T

(1R,2R)-1,2-diphenyl-

2-((4-

methylphenyl)sulfona

mido)ethan-1-ol

85

These protocols and data provide a foundational understanding of the utility of osmium

tetroxide in organic synthesis. For specific substrates, optimization of reaction conditions may

be necessary to achieve desired yields and selectivities. Always refer to the primary literature

for detailed procedures and safety information.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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